Ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 1-adamantyl group at position 5, a trifluoromethyl (-CF₃) substituent at position 7, and an ethyl ester at position 3. The trifluoromethyl group improves metabolic stability and electron-withdrawing properties, while the ethyl ester enhances solubility and serves as a synthetic handle for further derivatization . This scaffold is part of a broader class of pyrazolo[1,5-a]pyrimidines investigated for kinase inhibition, particularly in oncology .
Properties
IUPAC Name |
ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-2-28-18(27)14-10-24-26-16(20(21,22)23)6-15(25-17(14)26)19-7-11-3-12(8-19)5-13(4-11)9-19/h6,10-13H,2-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQPPLOYAPNWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process. . These reactions are carried out under carefully controlled conditions to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable approaches such as continuous flow synthesis or batch processing, utilizing similar coupling reactions. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the adamantyl or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The adamantyl and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 5 and 7, significantly altering molecular weight (MW), lipophilicity (LogP), and biological activity:
*Estimated based on adamantane’s contribution (~136 g/mol).
Key Observations:
- Trifluoromethyl vs. Difluoromethyl : The -CF₃ group (target compound) enhances metabolic stability over -CF₂H () due to stronger electron-withdrawing effects .
Biological Activity
Ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, identified by its CAS number 676589-12-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and synthesizing data from various sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.4 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. This compound has demonstrated inhibitory effects on various cancer cell lines. For instance:
- In vitro studies showed that this compound inhibited the proliferation of human cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic studies indicated that the compound may act through the inhibition of specific kinases involved in cancer progression.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activity, particularly against:
- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme plays a critical role in glucocorticoid metabolism and is a target for anti-diabetic therapies. This compound exhibited promising inhibition rates in preliminary assays.
Neuropharmacological Effects
The structural features of the compound suggest potential psychopharmacological applications. Some studies have reported:
- Anxiolytic and antidepressant-like effects in animal models.
- Modulation of neurotransmitter systems , particularly serotonin and dopamine pathways.
Study 1: Anticancer Efficacy
A study published in MDPI assessed various pyrazolo[1,5-a]pyrimidines for their anticancer efficacy. This compound was included in the screening:
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| This compound | A549 (Lung Cancer) | 10 | Cell cycle arrest |
Study 2: Enzyme Inhibition Profile
Research conducted on enzyme inhibition revealed:
| Enzyme Target | Inhibition (%) at 10 µM |
|---|---|
| 11β-HSD1 | 75 |
| Protein Kinase B (Akt) | 60 |
These findings suggest that this compound could serve as a lead compound for further drug development targeting metabolic disorders and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
